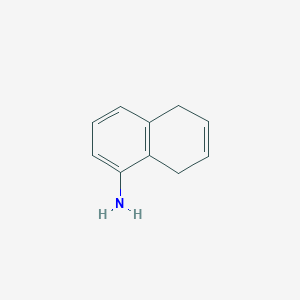

5,8-Dihydronaphthalen-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.2 g/mol |

IUPAC Name |

5,8-dihydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7H,4,6,11H2 |

InChI Key |

XISXRVFRLOWUBM-UHFFFAOYSA-N |

SMILES |

C1C=CCC2=C1C=CC=C2N |

Canonical SMILES |

C1C=CCC2=C1C=CC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,8 Dihydronaphthalen 1 Amine and Its Analogs

Reductive Strategies for Dihydronaphthalene Ring Formation

The partial reduction of the naphthalene (B1677914) ring system is a direct and common method for synthesizing dihydronaphthalenes. Both chemical and electrochemical methods have been effectively employed, primarily starting from readily available naphthalene derivatives.

The Birch reduction is a classical and effective method for the dearomatization of aromatic rings. The application of this protocol to 1-aminonaphthalene (also known as 1-naphthylamine) provides a direct route to 5,8-dihydronaphthalen-1-amine. The reaction typically involves dissolving an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) to generate solvated electrons, which act as the reducing agent. rsc.org

In a typical procedure, 1-aminonaphthalene is treated with sodium metal in a mixture of liquid ammonia, diethyl ether, and an alcohol like tert-butanol (B103910) or ethanol, which serves as a proton source. rsc.org The reaction proceeds with high efficiency, affording the key intermediate, 1-amino-5,8-dihydronaphthalene, in yields as high as 90%. rsc.org This starting material was notably used in the Plieninger indole (B1671886) synthesis, where it was first acetylated to 1-acetamido-5,8-dihydronaphthalene before undergoing ozone cleavage and cyclization. researchgate.net While effective, the process can be contaminated with small amounts of the over-reduced product, 5-aminotetralin, and unreacted starting material. rsc.org The traditional Birch reduction's reliance on cryogenic liquid ammonia presents scalability and safety challenges. acs.orgsoton.ac.uk

To circumvent the limitations of traditional dissolving metal reductions, modern electrochemical approaches have been developed. These methods offer a safer, more sustainable, and highly efficient alternative for the Birch-type reduction of naphthalene derivatives. acs.org An ammonia-free electrochemical reduction has been successfully demonstrated for 1-aminonaphthalene on a multi-kilogram scale. researchgate.net

This advanced methodology utilizes a continuous flow electrochemical Taylor vortex reactor. acs.orgsoton.ac.uk In this system, 1-aminonaphthalene is reduced with high selectivity and an isolated yield of 88%. acs.orgsoton.ac.uk The process can be run continuously for extended periods, achieving a projected productivity of over 100 grams per day. acs.orgsoton.ac.uk A key advantage of this electrochemical method is the significant reduction in the required concentrations of electrolyte and proton source while maintaining high reaction efficiency. acs.org This approach not only produces the desired dihydronaphthalene with excellent selectivity, minimizing the formation of over-reduction products, but also avoids the use of hazardous liquid ammonia, making it a more viable process for large-scale industrial synthesis. acs.orgsoton.ac.uk

| Method | Precursor | Key Reagents/Conditions | Yield | Key Advantages & Disadvantages |

|---|---|---|---|---|

| Birch Reduction | 1-Aminonaphthalene | Na or Li, liquid NH₃ (< -33°C), tBuOH/EtOH rsc.org | ~90% rsc.org | Advantages: High yield, well-established. Disadvantages: Requires cryogenic liquid ammonia, safety concerns, potential over-reduction. rsc.orgacs.org |

| Electrochemical Reduction | 1-Aminonaphthalene | Continuous flow electrochemical reactor, LiBr (electrolyte), dimethylurea (proton source) acs.org | 88% acs.orgsoton.ac.uk | Advantages: Ammonia-free, high selectivity, scalable, high productivity, safer. acs.orgsoton.ac.ukDisadvantages: Requires specialized electrochemical equipment. |

Multi-Step Synthesis from Naphthalene and Tetralone Derivatives

Multi-step synthetic sequences starting from naphthalene or its more reduced analog, tetralone, provide versatile pathways to functionalized dihydronaphthalenes. These routes allow for the introduction of various substituents and offer strategic control over the final product's structure.

One common strategy involves the initial conversion of naphthalene to a tetralone derivative. For instance, 1,6-dimethoxynaphthalene (B30794) can undergo a Birch reduction, followed by reductive amination of the resulting 5-methoxy-2-tetralone, to produce chiral amino-tetralin intermediates. researchgate.net Similarly, functionalized α-tetralones (dihydronaphthalen-1(2H)-ones) can be synthesized through the oxidation of tetrahydronaphthalene precursors using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Once the tetralone scaffold is in hand, it can be converted to a dihydronaphthalene. For example, the sodium borohydride (B1222165) reduction of 5,8-dimethyl-1-tetralone (B1583675) yields the corresponding alcohol, 5,8-dimethyl-1,2,3,4-tetrahydro-1-naphthol. researchgate.net This alcohol can then undergo a Vilsmeier-Haack reaction to furnish a 1-(5,8-dimethyl-3,4-dihydro-2-naphthyl)ethan-1-one, a dihydronaphthalene derivative. researchgate.net Another approach involves the reaction of a tetralone with a nucleophilic aryl compound, followed by treatment with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) to yield a dihydronaphthalene carbonitrile, which can be subsequently hydrolyzed to an amide. google.com These multi-step routes are highly adaptable, enabling the synthesis of a wide array of dihydronaphthalene analogs for various applications. scispace.com

Dearomatization and Dehydrogenative Transformations Leading to Dihydronaphthalene Frameworks

Recent advancements in synthetic methodology have introduced novel dearomatization strategies that operate through unique mechanistic pathways, providing access to highly functionalized dihydronaphthalene frameworks. These methods often involve base-induced transformations of specifically designed naphthalene precursors.

An innovative protocol for creating dihydronaphthalene systems involves the solvothermal treatment of 1-naphthylmethylamine with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK). nih.govnih.govacs.org This process triggers an unusual sequence of two consecutive β-hydride eliminations from the starting amine. nih.govacs.org The first β-hydride elimination from the potassium amide anion generates an aldimine and potassium hydride. nih.govacs.org A subsequent, second β-hydride elimination from the resulting iminyl anion leads to the in-situ formation of 1-naphthonitrile (B165113) and another equivalent of potassium hydride. nih.govacs.org This in-situ generation of highly reactive KH is crucial for the subsequent dearomatization step. nih.gov

The key to the regioselectivity of this transformation is the behavior of the freshly generated, highly hydridic potassium hydride. nih.govacs.org Unlike commercially available bulk KH, this in-situ generated species is reactive enough to attack the C4 position of the intermediate 1-naphthonitrile in a nucleophilic manner. nih.govacs.org This dearomative hydride addition generates a stabilized α-cyano benzylic carbanion intermediate. nih.govnih.govacs.org

This dearomatized carbanion is a versatile synthetic handle. It can be trapped by a variety of electrophiles, such as alkyl halides, allowing for the construction of a quaternary carbon center at the C1 position. nih.govacs.orgresearchgate.net This process ultimately yields a range of 1,4-dihydronaphthalene-1-carbonitriles, demonstrating a powerful method for the regioselective functionalization and dearomatization of the naphthalene core. nih.govnih.govacs.org

| Starting Material | Base System | Key Intermediates | Final Product Type | Key Features |

|---|---|---|---|---|

| 1-Naphthylmethylamine nih.govnih.gov | KH or n-BuLi/t-BuOK in THF nih.govacs.org | 1-Naphthonitrile, in-situ generated KH, α-Cyano benzylic carbanion nih.govacs.org | 1,4-Dihydronaphthalene-1-carbonitriles nih.gov | Two consecutive β-hydride eliminations; C4-selective dearomative hydride addition; Trapping of carbanion with electrophiles. nih.govacs.org |

Derivatization Strategies of the Amine Functionality

The primary amine group of this compound serves as a versatile functional handle for a wide array of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties, for its use as a synthetic intermediate, or for incorporating it into larger, more complex molecular architectures. Key derivatization strategies focus on N-alkylation, N-acylation, and the formation of carbamates.

N-Alkylation and N-Acylation Reactions

Modification of the amine through alkylation and acylation introduces carbon-based substituents, significantly altering the steric and electronic environment of the nitrogen atom.

N-Alkylation

The introduction of alkyl groups onto the primary amine of this compound can be achieved through various synthetic methodologies. Traditional methods often employ alkyl halides, but these can lead to overalkylation and the production of significant waste. nih.gov Modern approaches focus on greener and more selective protocols. One such environmentally benign method is the use of dialkyl carbonates, like dimethyl carbonate (DMC), which serve as both reagent and solvent, releasing only methanol (B129727) and carbon dioxide as byproducts. nih.gov Catalytic systems, such as those using copper-zirconium bimetallic nanoparticles, have proven effective for the selective N-methylation of aromatic and aliphatic amines. nih.gov

Another highly selective method for mono-N-alkylation involves the use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), in the presence of an alkylating agent. google.com These conditions have been shown to provide high yields of the desired secondary amine with minimal formation of the tertiary amine byproduct. google.com Furthermore, palladium-catalyzed N-alkylation reactions, which can proceed via a "borrowing hydrogen" methodology with alcohols, offer an efficient and atom-economical route to N-alkylated products. chemrxiv.org

| Reaction Type | Reagent/Catalyst | Description | Reference |

|---|---|---|---|

| N-Methylation | Dimethyl Carbonate (DMC) / Cu-Zr BNPs | An environmentally benign method where DMC acts as the alkylating agent. The reaction is catalyzed by bimetallic nanoparticles, leading to selective methylation. | nih.gov |

| Mono-N-Alkylation | Alkyl Bromide / CsOH or Cs₂CO₃ | A highly selective method for producing secondary amines by reacting the primary amine with a slight excess of alkyl bromide in the presence of a cesium base. | google.com |

| Reductive Amination | Aldehyde / Reducing Agent | A two-step process involving the formation of an imine intermediate by condensation of the amine with an aldehyde, followed by reduction to the secondary amine. | chemrxiv.org |

| "Borrowing Hydrogen" Alkylation | Alcohol / Pd or Ir Catalyst | The catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct. | chemrxiv.orgrsc.org |

N-Acylation

N-acylation is a fundamental transformation for protecting the amine functionality or for synthesizing amide derivatives. The reaction typically involves treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the amine can be protected by reaction with trifluoroacetic anhydride. psu.edu

A well-documented strategy for the acylation of naphthalene-based amines involves the use of a naphthoyl chloride derivative under mild Schotten-Baumann conditions. nih.gov This involves adding the amine to a solution of the acid chloride at low temperature, followed by the addition of an aqueous base like sodium carbonate. nih.gov This method has been used to synthesize a variety of sterically hindered amides in high yields. nih.gov Polyphosphoric acid (PPA) can also serve as a medium and catalyst for acylation reactions using carboxylic acids. ccsenet.org

| Acylating Agent | Base/Conditions | Product Type | Reference |

|---|---|---|---|

| Acetyl Chloride | Pyridine (B92270) or Triethylamine | N-acetyl derivative | nih.gov |

| Trifluoroacetic Anhydride | Benzene | N-trifluoroacetyl derivative (Amine Protection) | psu.edu |

| 5-Chloro-8-nitro-1-naphthoyl chloride | Aqueous Na₂CO₃ (Schotten-Baumann) | N-naphthoyl amide derivative | nih.gov |

| Acetic Acid | Polyphosphoric Acid (PPA) | N-acetyl derivative | ccsenet.org |

Formation of Carbamate (B1207046) Derivatives

Carbamates are key functional groups in medicinal chemistry and are widely used as protecting groups for amines in organic synthesis due to their stability and predictable cleavage under specific conditions. banglajol.infonih.gov The formation of carbamate derivatives from this compound can be readily achieved using several standard procedures.

A common method involves the reaction of the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a base. For example, the synthesis of a benzyl carbamate from a related aminonaphthoquinone was achieved by reacting the amine with benzyl chloroformate in dichloromethane (B109758) (CH₂Cl₂) with pyridine as the base. rsc.org

An alternative one-pot method for preparing carbamates avoids the use of sensitive chloroformates by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc-protection or by using carbonylimidazolide in water. organic-chemistry.orgorganic-chemistry.org Another efficient, solvent-free methodology involves the reaction of an amine (or alcohol/phenol) with sodium cyanate (B1221674) and trichloroacetic acid (TCA). banglajol.info This process is considered environmentally friendly and effective for producing primary carbamates. banglajol.info

| Reagent | Base/Conditions | Carbamate Product | Reference |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Pyridine in CH₂Cl₂ | N-Cbz protected amine | rsc.org |

| Di-tert-butyl Dicarbonate (Boc₂O) | Aqueous NaOH or Triethylamine | N-Boc protected amine | organic-chemistry.org |

| Sodium Cyanate (NaOCN) / Trichloroacetic Acid (TCA) | Solvent-free, 55 °C | Primary carbamate | banglajol.info |

| Carbonylimidazolide | Water | Unsubstituted carbamate | organic-chemistry.org |

Elucidation of Chemical Reactivity and Transformation Pathways

Oxidative Transformations of the Dihydronaphthalene Core

The dihydronaphthalene core is susceptible to various oxidative transformations, which can lead to the formation of complex polycyclic structures or ring-cleaved products.

Ozonolysis of the dihydronaphthalene system, particularly in derivatives where the amine is protected, serves as a key step in the synthesis of various heterocyclic compounds. When a methanolic solution of a Boc-protected 5,8-dihydronaphthalen-1-amine is subjected to ozonolysis followed by a reductive work-up, the diene is cleaved. rsc.org This process can lead to the formation of an acid, which can then undergo concomitant ring closure. rsc.org For instance, the ozonolysis of tert-butyl 5,8-dihydronaphthalene-1-yl carbamate (B1207046) in methanol (B129727), followed by a reductive work-up, has been shown to produce the corresponding acid in a 20% yield. rsc.org This strategy has been instrumental in the development of synthetic routes to compounds like ropinirole, where the ozonolysis of a vinyl ether derivative of a dihydronaphthalene proceeds, albeit modestly, to yield an aldehyde intermediate after work-up with polymer-supported triphenylphosphine. rsc.org The reaction mechanism involves the 1,3-dipolar cycloaddition of ozone to the double bonds of the dihydronaphthalene ring, forming a molozonide which then rearranges to the more stable ozonide. u-szeged.humasterorganicchemistry.com Subsequent work-up determines the final product; reductive work-up typically yields aldehydes or ketones. masterorganicchemistry.com

Hemiaminal (or carbinolamine) intermediates, which possess both a hydroxyl group and an amine on the same carbon, are often formed during the oxidation of nitrogen-containing heterocyclic precursors. wikipedia.org These intermediates are typically unstable and can undergo further oxidation. wikipedia.orgrsc.org In the context of dihydronaphthalene-derived structures, oxidative cleavage can lead to the formation of a hemiaminal, which is then further oxidized. rsc.org For example, in a synthetic approach to ropinirole, it was anticipated that an oxidative cleavage of this compound would proceed through a hemiaminal intermediate that would be subsequently oxidized. rsc.org The oxidation of imines, which can be formed from the dehydration of hemiaminals, to amides is a known transformation and can be achieved using various oxidizing agents. researchgate.net

Nucleophilic Addition Reactions on Related Dihydronaphthalene Systems

The dihydronaphthalene framework can undergo nucleophilic addition reactions, a process that involves the dearomatization of the naphthalene (B1677914) ring system. wikipedia.org These reactions are often directed by activating groups on the aromatic ring. For instance, dearomative nucleophilic addition of organometallic reagents to electron-deficient naphthalenes has been developed, with electron-withdrawing groups like oxazolines, imines, and carbonyls directing the addition to the proximal position. acs.orgacs.org

In some cases, steric effects can drive the nucleophilic addition to the distal C4 position. acs.orgacs.org For example, the reaction of 1-acetylnaphthalene with sterically bulky organolithium reagents in the presence of a bulky aluminum phenoxide occurs exclusively at the C4 position. acs.orgacs.org A notable transformation involves the solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide. acs.orgacs.orgnih.gov This process leads to two consecutive β-hydride eliminations to form 1-naphthonitrile (B165113) and KH. The newly generated KH then acts as a nucleophile, adding to the C4 position of the 1-naphthonitrile intermediate in a dearomative fashion to produce an α-cyano benzylic carbanion. This carbanion can then be functionalized with various electrophiles. acs.orgacs.orgnih.gov

The table below summarizes the outcomes of nucleophilic addition to different naphthalene derivatives.

| Naphthalene Derivative | Nucleophile/Reagent | Directing Group | Position of Addition | Product Type |

| Electron-deficient naphthalenes | Organometallic reagents | Oxazolines, imines, carbonyls | Proximal | Dearomatized adducts |

| 1-Acetylnaphthalene | t-BuLi / PhMe2SiLi + Aluminum tris(2,6-diphenylphenoxide) | Carbonyl | C4 (distal) | C4-substituted dihydronaphthalene |

| 1-Naphthylmethylamine | KH or n-BuLi/t-BuOK | Amine (after transformation) | C4 (distal) | 1,4-Dihydronaphthalene-1-carbonitriles |

Electrophilic Functionalization of Dihydronaphthalene-1-amine Derivatives

The alkene moieties within the dihydronaphthalene core are susceptible to electrophilic attack, allowing for the introduction of various functional groups.

The double bonds in dihydronaphthalene derivatives can undergo halogenation. For instance, the treatment of a 1,4-dihydronaphthalene-1-carbonitrile derivative with bromine in acetonitrile (B52724) has been shown to induce a bromoarylation of the alkene, resulting in the formation of a bicyclo[3.3.1]nonane structure in 60% yield. acs.orgnih.gov This type of reaction highlights the ability of the dihydronaphthalene system to participate in intramolecular cyclizations upon activation by an electrophile.

Epoxidation of the double bonds in the dihydronaphthalene ring is a common and useful transformation. The epoxidation of this compound with 3-chloroperoxybenzoic acid has been used to prepare 2,2,2-trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide, an important precursor for certain diagnostic agents. nih.gov Similarly, diastereoselective epoxidation of a 1,4-dihydronaphthalene-1-carbonitrile derivative has been achieved, yielding the corresponding epoxide in 89% yield. acs.orgnih.gov Fungal peroxygenases have also been shown to catalyze the epoxidation of naphthalenes, leading to naphthalene epoxides that can be subsequently opened by nucleophiles to yield chiral trans-disubstituted cyclohexadiene derivatives. nih.govacs.org

The following table details examples of electrophilic functionalization on dihydronaphthalene systems.

| Dihydronaphthalene Derivative | Reagent | Reaction Type | Product | Yield |

| 1,4-Dihydronaphthalene-1-carbonitrile derivative | Bromine in acetonitrile | Bromoarylation | Bicyclo[3.3.1]nonane derivative | 60% |

| This compound | 3-Chloroperoxybenzoic acid | Epoxidation | 2,2,2-Trifluoro-N-(1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-yl)acetamide | - |

| 1,4-Dihydronaphthalene-1-carbonitrile derivative | Not specified | Epoxidation | Diastereoselective epoxide | 89% |

| Naphthalene | Fungal peroxygenase / H2O2 | Epoxidation | Naphthalene epoxide | - |

Based on a comprehensive search of available literature, it is not possible to provide a detailed article on the chemical reactivity and transformation pathways of This compound that strictly adheres to the requested outline.

The specified subsections are:

Cyclization Reactions and Formation of Fused Heterocyclic Systems

Palladium-Catalyzed C-N Cross-Coupling for Heterocycle Synthesis

Detailed research findings, specific reaction examples, and data tables concerning these particular cyclization reactions for this compound are not present in the currently accessible scientific databases and publications.

General information about condensation reactions (such as the Pictet-Spengler reaction) and palladium-catalyzed C-N cross-coupling (like the Buchwald-Hartwig amination) is widely available for other classes of amines and aryl compounds. name-reaction.comwikipedia.orgwikipedia.orgorganic-chemistry.org However, the user's explicit instruction to focus solely on this compound and not introduce information outside this direct scope prevents the generation of content based on analogous but different molecules. For instance, while the Pictet-Spengler reaction involves the cyclization of β-arylethylamines with carbonyl compounds to form tetrahydroisoquinolines, this compound is a primary arylamine, and its specific use in similar cyclization reactions is not documented in the search results. wikipedia.orgdepaul.edu Likewise, literature on the Buchwald-Hartwig amination describes a broad methodology for C-N bond formation but does not provide specific examples of its application to this compound for the synthesis of fused heterocyclic systems. wikipedia.orgacs.orguwindsor.ca

Therefore, without specific published research on these transformation pathways for this compound, an article that is scientifically accurate and adheres to the strict constraints of the request cannot be constructed.

Advanced Spectroscopic and Structural Characterization of 5,8 Dihydronaphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5,8-Dihydronaphthalen-1-amine and its derivatives, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) is instrumental in defining the number, connectivity, and chemical environment of protons in the structure of this compound derivatives. For instance, in a series of synthesized pyrimidine-oxazolidin-2-arylimino hybrid molecules incorporating the this compound moiety, the aromatic and aliphatic protons exhibit characteristic chemical shifts and coupling patterns. mdpi.com The protons of the dihydronaphthalene ring system typically appear as multiplets in specific regions of the spectrum, providing valuable structural information. mdpi.com

In one derivative, N-{(5E)-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-3-methyl-1,3-oxazolidin-2-ylidene}-5,8-dihydronaphthalen-1-amine, the ¹H NMR spectrum in CDCl₃ showed distinct signals that could be assigned to the various protons in the molecule. mdpi.com Similarly, for 2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol, the proton signals were clearly resolved, allowing for the assignment of each proton. scispace.com

| Compound | Proton (¹H) NMR Data (CDCl₃) | Reference |

| N-{(5E)-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-3-methyl-1,3-oxazolidin-2-ylidene}-5,8-dihydronaphthalen-1-amine | δ 8.24–8.21 (m, 1H), 7.96 (s, 1H), 7.83–7.78 (m, 1H), 7.53 (d, J = 8.6 Hz, 1H), 7.47–7.38 (m, 3H), 7.17 (d, J = 7.8 Hz, 1H), 6.06 (t, J = 2.6, 1H), 4.38 (d, J = 2.6 Hz, 2H), 3.99 (s, 3H), 3.98 (s, 3H), 3.19 (s, 3H) | mdpi.com |

| 2-Methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-ol | δ 6.65 (1H, d, J = 8.4 Hz), 6.61 (1H, d, J = 8.4 Hz), 6.58 (2H, s), 5.99 (1H, t, J = 4.7 Hz), 5.74 (1H, s) | scispace.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound derivatives. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. udel.edu This technique is crucial for confirming the carbon framework and identifying the presence of different functional groups. researchgate.net

For example, in the ¹³C NMR spectrum of N-{(5E)-3-benzyl-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-1,3-oxazolidin-2-ylidene}-4-nitroaniline, a derivative, the signals for the various carbon atoms were assigned, confirming the proposed structure. mdpi.com The chemical shifts of the aromatic and aliphatic carbons provide a detailed map of the molecule's carbon backbone.

| Compound | Carbon (¹³C) NMR Data (CDCl₃) | Reference |

| N-{(5E)-3-benzyl-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-1,3-oxazolidin-2-ylidene}-4-nitroaniline | δ 168.6 (s), 164.5 (s), 158.6 (d), 153.5 (s), 150.4 (s), 146.6 (s), 142.5 (s), 135.0, (s), 128.9 (d), 128.2 (d), 124.6 (d), 123.8 (d), 108.5 (s), 95.6 (d), 54.8 (q), 54.1 (q), 48.6 (t), 47.6 (t) | mdpi.com |

| Dimethyl 2-((1-phenyl-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | δ 175.4, 173.3, 139.2, 136.7, 136.3, 135.2, 134.3, 130.2, 128.4, 127.0, 126.9, 126.4, 126.2, 125.8, 51.6, 51.5, 43.5, 37.0, 31.6, 28.4, 27.4, 26.7 | ntu.edu.sg |

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. ntu.edu.sgcam.ac.uk Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure. cam.ac.uk Attached Proton Test (APT) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons.

These techniques have been successfully applied to elucidate the relative configurations and conformational behavior of various dihydronaphthalene derivatives. researchgate.net For instance, in the synthesis of aryldihydronaphthalene derivatives, 2D NMR spectra were crucial for confirming the final structures. ntu.edu.sg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. arizona.edu It also provides valuable structural information through the analysis of fragmentation patterns. arkat-usa.org Upon ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions are detected.

For a derivative, 4-Bromo-5,8-dihydronaphthalen-1-amine, the exact mass was determined to be 222.99966 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com For example, the HRMS-EI (m/z) for N-{(5E)-3-benzyl-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-1,3-oxazolidin-2-ylidene}-5,8-dihydronaphthalen-1-amine was calculated as 416.1848 and found to be 416.1843, confirming its elemental composition. mdpi.com The fragmentation pattern in the mass spectrum of a related compound, 2,5,8-Trimethyl-1,2-dihydronaphthalene, provides further structural clues. nist.gov

| Compound | Molecular Weight / Mass | Technique | Reference |

| 4-Bromo-5,8-dihydronaphthalen-1-amine | 224.10 g/mol (Molecular Weight) | Computed | nih.gov |

| 4-Bromo-5,8-dihydronaphthalen-1-amine | 222.99966 Da (Exact Mass) | Computed | nih.gov |

| N-{(5E)-3-benzyl-5-[(2,4-dimethoxypyrimidin-5-yl)methylidene]-1,3-oxazolidin-2-ylidene}-5,8-dihydronaphthalen-1-amine | 416.1843 [M⁺] | HRMS-EI | mdpi.com |

| 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol | 300.3 g/mol (Molecular Weight) | Computed | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. uobabylon.edu.iq

In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the amine (N-H) and aromatic (C=C) moieties. nih.govresearchgate.net For primary amines, two N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region. uobabylon.edu.iq Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring are found in the 1400-1600 cm⁻¹ range. libretexts.org

For example, in a study of metal complexes of a Schiff base derived from 3,4-dihydronaphthalen-1(2H)-one, the uncoordinated C=N vibrations were observed in the range of 1677-1509 cm⁻¹. nih.gov The IR spectra of various synthesized dihydronaphthalene derivatives consistently show characteristic peaks corresponding to their functional groups. mdpi.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (Aliphatic Amines) | 1250–1000 | uobabylon.edu.iq |

| N-H Stretch (Aromatic Amines) | 1350–1250 | uobabylon.edu.iq |

| C=N Stretch | 1690–1640 | uobabylon.edu.iq |

| Aromatic C=C Stretch | 1600–1585 | libretexts.org |

| C-H Stretch (Alkanes) | 3000–2850 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Spectroelectrochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated systems within the molecule.

For derivatives of this compound, UV-Vis spectroscopy can be used to study the electronic properties of the conjugated dihydronaphthalene system and any attached chromophores. nih.gov Changes in the absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts, can provide insights into the effects of substituents on the electronic structure. researchgate.net For example, the UV-Vis absorption spectra of new aromatic imines containing thiazole (B1198619) rings were analyzed in detail to understand their electronic transitions. nih.gov Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, can be employed to investigate the electronic properties of these compounds in different oxidation states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. While the crystal structure of the parent this compound is not extensively detailed in the reviewed literature, analysis of its derivatives provides significant insights into the molecular geometry, conformational possibilities, and intermolecular interactions inherent to this structural framework. The solid-state structure of these molecules is crucial for understanding their physical properties and potential biological activity.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of the 5,8-dihydronaphthalene core is a key structural feature. In derivatives, the dihydroaromatic ring typically adopts a non-planar conformation. For instance, in 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol, the dihydrobenzene ring assumes a flattened-boat conformation. researchgate.net This deviation from planarity is a common characteristic of partially saturated ring systems.

In more complex derivatives, such as those of 3,4-dihydronaphthalen-1(2H)-one, the cyclohexene (B86901) ring moiety is often observed in a half-chair conformation. iaea.org This is also seen in fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, where single-crystal X-ray diffraction confirmed the specific conformations of the ring systems. nih.gov

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Ring Systems | Dihedral Angle (°) | Reference |

| 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol | Naphthalene (B1677914) and Dihydronaphthalene | 64.13 (5) | researchgate.net |

| 1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine | Benzene Rings | 10.42 (8) | iucr.org |

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds, which are formed between atoms within the same molecule, can play a crucial role in stabilizing a particular molecular conformation. vedantu.com In derivatives of this compound, the presence of both hydrogen bond donors (like the amine or hydroxyl group) and acceptors (like a carbonyl or nitro group) can lead to the formation of these internal networks.

A clear example is observed in the crystal structure of 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol, where a strong intramolecular O-H···O hydrogen bond exists between the hydroxyl and carbonyl oxygen atoms. researchgate.net This interaction likely contributes to the observed planarity of the substituent and its orientation relative to the dihydronaphthalene ring.

Similarly, in 1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine, an intramolecular N-H···O hydrogen bond is present, forming a stable six-membered ring motif known as an S(6) ring. iucr.org The formation of such intramolecular hydrogen bonds can significantly influence the chemical properties and reactivity of the molecule. nih.gov While direct evidence for intramolecular hydrogen bonding in the parent this compound is not available, the potential for such an interaction between the amine group and a suitable substituent at the 8-position is a key consideration in the design of new derivatives.

While intermolecular hydrogen bonds are also significant in the crystal packing of these derivatives, leading to the formation of dimers and extended networks, the focus here remains on the intramolecular interactions that shape the individual molecule. iaea.orgnih.govnih.gov

Table 2: Intramolecular Hydrogen Bonding in Derivatives

| Compound | Donor-H···Acceptor | Ring Motif | Reference |

| 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol | O-H···O | - | researchgate.net |

| 1-(2,4-Dinitrophenyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazine | N-H···O | S(6) | iucr.org |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has been instrumental in mapping the energetic landscapes of reactions involving the dearomatization of naphthalene systems. nih.govacs.org A notable example is the base-induced transformation of 1-naphthylmethylamine, a precursor that leads to dihydronaphthalene structures. nih.gov DFT calculations, specifically at the M06-2X/6-311++G**/SMD(THF)//M06-2X/6-31+G* level of theory, have been employed to analyze the reaction pathway, providing detailed insights into the mechanism. nih.govacs.orgresearchgate.net

The formation of dihydronaphthalene derivatives from precursors like 1-naphthylmethylamine can involve unusual, consecutive β-hydride elimination steps. nih.govacs.org β-hydride elimination is a fundamental process in organometallic chemistry where an alkyl group bound to a metal center converts into a metal hydride and an alkene. wikipedia.orgnumberanalytics.com

Computational studies on the transformation of potassium 1-naphthylmethylamide have shed light on this process. nih.govacs.org The reaction is initiated by a β-hydride elimination from a proposed coordinatively unsaturated potassium amide dimer intermediate (INT1). nih.govacs.org This step proceeds through an open-form transition state (TS1) with a calculated Gibbs free energy of activation (ΔG‡) of +26.3 kcal/mol, yielding an aldimine and potassium hydride (KH). nih.govacs.org

Following the first elimination, the reaction cascade continues with a second β-hydride elimination. nih.govacs.org This occurs from an imide complex (INT4) and proceeds via transition state TS3, which has a higher activation barrier of +29.4 kcal/mol. nih.govacs.org This second elimination step results in the formation of a 1-naphthonitrile (B165113) intermediate and another equivalent of KH. nih.govacs.org The cooperative action of two potassium cations is believed to facilitate this step by stabilizing the departing hydride anion. nih.govacs.org

A key step in the synthesis of dihydronaphthalene structures is the dearomative functionalization of the naphthalene core. magtech.com.cnthieme-connect.de In the computationally studied reaction, the potassium hydride generated in situ from the preceding elimination steps acts as the nucleophile. nih.govacs.orgresearchgate.net

DFT calculations have been crucial in understanding the regioselectivity of this dearomative hydride addition to the intermediate 1-naphthonitrile. nih.govacs.org The calculations show that the hydride selectively attacks the C4 position of the naphthalene ring system. nih.govacs.orgresearchgate.net This C4-selective addition proceeds through transition state TS4, with a calculated activation barrier (ΔG‡) of +28.6 kcal/mol. nih.govacs.org This step is irreversible and kinetically favorable, being slightly lower in energy than the second β-hydride elimination transition state (TS3). nih.govacs.org The successful nucleophilic addition of a hydride to a naphthalene nucleus is a notable event, as such reactions are relatively rare. nih.govacs.org This process ultimately leads to a dearomatized α-cyano carbanion intermediate (INT6), which upon protonation would yield a 1,4-dihydronaphthalene (B28168) structure. nih.govacs.org

Computational Modeling of Intermediate Species and Transition States

The elucidation of the reaction mechanism relies heavily on the computational modeling of the transient intermediates and transition states along the reaction coordinate. nih.govacs.org For the transformation of 1-naphthylmethylamine, DFT calculations have provided detailed geometries and energies for these species. nih.govacs.org

The proposed mechanism starts with a dimeric potassium amide complex (INT1) solvated with tetrahydrofuran (B95107) (THF). nih.govacs.org The pathway involves several key intermediates, including the product of the first β-H elimination (INT2), an imide complex (INT4), and the 1-naphthonitrile intermediate paired with KH (INT5). nih.gov The final computed intermediate before protonation is the dearomatized α-cyano carbanion (INT6). nih.govacs.org

The energy barriers for the key steps have been calculated, providing a quantitative picture of the reaction kinetics. nih.govacs.org These findings are summarized in the table below.

| Transition State | Description | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| TS1 | First β-Hydride Elimination | +26.3 | nih.govacs.org |

| TS3 | Second β-Hydride Elimination | +29.4 | nih.govacs.org |

| TS4 | Dearomative Hydride Addition at C4 | +28.6 | nih.govacs.org |

Conformational Analysis through Computational Methods

The three-dimensional structure of this compound and related compounds is non-planar due to the partially saturated ring. Computational methods are essential for exploring the conformational landscape of these molecules.

For related aminotetralin structures, such as 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, computational studies show that the saturated ring can adopt multiple conformations, with twisted forms often representing the global energy minima. The energy barriers for ring inversion in the parent 1,2,3,4-tetrahydronaphthalene (B1681288) system are in the range of 3.7 to 4.3 kcal/mol.

The conformational preferences of this compound are dictated by the steric and electronic interactions between the amine group at the C1 position and the diene moiety of the dihydronaphthalene ring. While specific studies on this compound are not detailed in the literature, the methodologies used for similar systems are applicable. Comparative studies on other cyclic amines have shown that molecular mechanics force fields (like MM3) can provide results that align well with experimental data, whereas ab initio and semiempirical methods may yield less consistent outcomes for such systems. rti.org Therefore, a thorough conformational analysis of this compound would likely involve high-level computational methods to accurately predict the preferred spatial arrangement of the atoms and the energy barriers separating different conformers.

Conclusion

5,8-Dihydronaphthalen-1-amine is a chemical compound of significant interest in organic synthesis. Its preparation via the Birch reduction of 1-aminonaphthalene provides a reliable route to this versatile intermediate. The combination of a reactive amino group and a diene-containing bicyclic system offers a rich platform for a wide range of chemical transformations. This allows for its use as a key building block in the synthesis of complex bioactive molecules and potentially in the development of novel materials. Further exploration of the reactivity and applications of this compound is likely to continue to yield new and valuable contributions to the field of chemistry.

Synthetic Applications and Derivatization Strategies in Organic Synthesis

5,8-Dihydronaphthalen-1-amine as a Versatile Synthetic Intermediate

This compound serves as a potent synthetic intermediate, primarily due to the reactivity of its nucleophilic amino group and the potential for functionalization of both the aromatic and dihydro-aromatic rings. The amine moiety can readily undergo a variety of classical transformations, including acylation, alkylation, arylation, and sulfonylation, to generate a diverse array of amide, secondary/tertiary amine, and sulfonamide derivatives. These reactions allow for the introduction of numerous functional groups and the modulation of the compound's steric and electronic properties.

Furthermore, the dihydronaphthalene core is a precursor to the fully aromatic naphthalene (B1677914) system. This transformation can be achieved through dehydrogenation, providing access to 1-naphthylamine (B1663977) derivatives. Conversely, the olefinic bond in the dihydro-aromatic ring can be subjected to reactions such as hydrogenation to yield tetralin structures, or electrophilic additions like halogenation and epoxidation, opening pathways to further functionalized scaffolds. This inherent reactivity makes aryldihydronaphthalene derivatives, including the subject amine, crucial intermediates for the rapid preparation of highly functionalized and structurally varied aryltetralins and arylnaphthalenes. scielo.br

The strategic placement of the amine group at the C1 position also influences the reactivity of the aromatic ring, directing electrophilic substitution reactions. This directing effect, combined with the diverse reactivity of the core structure, establishes this compound as a multifaceted building block for synthetic chemists.

Construction of Complex Polycyclic Ring Systems

The 5,8-dihydronaphthalene scaffold is a valuable platform for the construction of intricate polycyclic ring systems. The existing bicyclic framework can be elaborated upon through various annulation strategies, where new rings are fused onto the core structure. Cascade reactions, in particular, offer an efficient means to build molecular complexity in a single synthetic operation.

A notable application involves the transformation of related dihydronaphthalene structures into complex alkaloids. For instance, a synthetic strategy starting from a (naphthalen-1-yl)methanamine derivative involves a base-induced dehydrogenative and dearomative transformation to create a 1,4-dihydronaphthalene-1-carbonitrile. acs.org This intermediate, possessing a functional handle on the dihydronaphthalene core, can be further elaborated. Through a sequence of reduction, reductive amination, and alkene translocation, it serves as a key intermediate in the formal synthesis of aphanorphine, a tricyclic alkaloid featuring a 3-benzazepine core with a bridged quaternary carbon center. acs.org This demonstrates how the dihydronaphthalene framework can be strategically manipulated to assemble complex, bridged polycyclic architectures.

Moreover, cycloaddition reactions represent another powerful tool. For example, dienones derived from cyclohexenone precursors can undergo Diels-Alder reactions with suitable dienophiles to construct the dihydronaphthalene skeleton itself, which can then be converted to the amine. nih.gov This approach highlights the utility of the dihydronaphthalene system in accessing polysubstituted aromatic and hydroaromatic compounds that are precursors to larger, more complex natural or synthetic structures. nih.gov

Conclusion and Future Research Directions

Summary of Current Research on 5,8-Dihydronaphthalen-1-amine

Direct and extensive research focused exclusively on this compound is limited in currently available scientific literature. However, the broader class of dihydronaphthalene derivatives has been the subject of significant investigation, primarily driven by their utility as scaffolds for biologically active molecules. For instance, analogues of the natural product combretastatin (B1194345) A-4, which feature a dihydronaphthalene core, have been designed and synthesized as potent inhibitors of tubulin polymerization for anticancer applications. researchgate.netnih.gov These studies underscore the value of the dihydronaphthalene scaffold in medicinal chemistry for creating rigid structures that can effectively interact with biological targets. nih.govrsc.org Research into related aminotetralin and aminonaphthol compounds further highlights the importance of amino-functionalized naphthalene (B1677914) derivatives in the synthesis of bioactive compounds. google.com The current understanding of this compound is therefore largely inferential, based on the established chemistry and applications of its structural components.

Emerging Methodologies for Enhanced Synthetic Control

The synthesis of this compound is not yet described by a standardized, high-yield protocol. However, advances in synthetic organic chemistry offer several promising strategies for its controlled synthesis.

One of the most powerful contemporary methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination . wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction could be applied to a precursor such as 5,8-dihydronaphthyl-1-triflate, which could potentially be synthesized from the corresponding 5,8-dihydronaphthalen-1-ol. beilstein-journals.orgberkeley.edu The versatility of the Buchwald-Hartwig amination allows for the use of various amine sources, including ammonia (B1221849) equivalents, providing a direct route to the primary amine. wikipedia.org The choice of phosphine (B1218219) ligand is critical in this reaction, with sterically hindered biaryl phosphine ligands (e.g., X-Phos) or chelating bisphosphine ligands (e.g., BINAP, DPPF) often providing superior results for challenging substrates. researchgate.netbeilstein-journals.org

Another key strategy involves the dearomatization of naphthalene precursors . The Birch reduction of 1-naphthylamine (B1663977) or its derivatives could potentially yield the desired 5,8-dihydronaphthalene structure, although regioselectivity can be a challenge. More modern catalytic asymmetric dearomatization (CADA) reactions offer more sophisticated control. researchgate.netnih.gov For example, the direct asymmetric dearomatization of 2-naphthols via scandium-catalyzed electrophilic amination has been demonstrated, installing a nitrogen substituent and a chiral center in one step. nih.gov Adapting such a methodology to a 1-naphthol (B170400) system, followed by further modifications, could provide an enantioselective route to chiral derivatives of this compound.

A plausible multi-step synthesis could involve the electrochemical reduction of 1-naphthol to 5,8-dihydronaphthalen-1-ol, a known process, followed by conversion of the hydroxyl group to an amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an ammonia equivalent. guidechem.com

Table 1: Potential Synthetic Routes to this compound

| Precursor | Key Transformation | Reagents/Catalysts (Examples) | Advantages | Challenges |

| 5,8-Dihydronaphthalen-1-ol | Buchwald-Hartwig Amination (via triflate) | Pd2(dba)3, X-Phos, Cs2CO3, Ammonia surrogate | High functional group tolerance, well-established methodology. | Requires synthesis of triflate precursor. |

| 1-Naphthylamine | Catalytic Dearomatization/Reduction | Birch Reduction (Na/NH3) or Catalytic Hydrogenation | Utilizes a readily available starting material. | Control of regioselectivity, potential for over-reduction. |

| 1-Naphthol | Dearomatization & Amination | 1. Reduction (e.g., electrochemical) 2. Hydroxyl-to-Amine Conversion | Builds upon a known reduction process. | Multi-step sequence, potential for side reactions. |

Untapped Reactivity Profiles and Novel Transformation Pathways

The unique structure of this compound suggests a rich and largely unexplored reactivity profile. The molecule contains a conjugated diene within a partially saturated ring system and an electron-donating amino group on the aromatic ring, creating an enamine-like functionality. This combination opens doors to several novel transformations.

Cycloaddition Reactions: The diene moiety is a prime candidate for [4+2] cycloaddition (Diels-Alder) reactions. By reacting with various dienophiles, complex polycyclic structures could be assembled in a single, atom-economical step. The electronic nature of the dienophile and the use of Lewis acid catalysts could control the regioselectivity and stereoselectivity of this transformation.

Dearomatization-Functionalization: The aromatic portion of the molecule, activated by the amine group, could undergo further dearomatization reactions. This would allow for the transformation of the flat aromatic ring into a three-dimensional, stereocenter-rich aliphatic ring, a highly desirable transformation in modern synthesis. nih.gov

Metal-Catalyzed C-H Functionalization: The vinyl C-H bonds of the diene and the aromatic C-H bonds are potential sites for transition-metal-catalyzed functionalization. Methodologies such as rhodium- or iridium-catalyzed C-H borylation or arylation could be employed to install additional functional groups, further elaborating the scaffold.

Potential for Advancing Complex Molecule Synthesis through Dihydronaphthalene Amine Scaffolds

The 5,8-dihydronaphthalene amine scaffold represents a powerful building block for the synthesis of complex molecules, particularly natural products and their analogues. Its rigid, three-dimensional conformation is a valuable feature for constructing molecular architectures with well-defined spatial arrangements of functional groups. nih.gov

The aryldihydronaphthalene skeleton is present in various bioactive natural products, including lignanamides. researchgate.netnih.gov The enantioselective total synthesis of such compounds often relies on the strategic construction of the dihydronaphthalene core. researchgate.net By providing a pre-formed and functionalizable dihydronaphthalene amine scaffold, synthetic routes to these and other complex targets could be significantly shortened and made more efficient.

Furthermore, the combination of a nucleophilic amine and a reactive diene within the same molecule allows for the design of elegant tandem reactions. For example, an initial reaction at the amine could be followed by an intramolecular cyclization involving the diene, rapidly building molecular complexity. The development of synthetic methods utilizing the this compound scaffold could therefore provide access to novel chemical space and facilitate the discovery of new biologically active compounds. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 5,8-Dihydronaphthalen-1-amine, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?

- Methodological Answer: A common approach involves catalytic hydrogenation of naphthalene precursors. For example, hydrogenation of 1-nitro-5,8-dihydronaphthalene using palladium on activated carbon (Pd/C) in ethyl acetate at elevated temperatures (70°C) achieves high yields (~97%) . Reductive amination of ketone intermediates with ammonia or methylamine, using sodium cyanoborohydride or hydrogen, is another viable route . Solvent choice (e.g., pyridine or dimethyl sulfoxide) can influence reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer: Nuclear magnetic resonance (NMR) is essential. For example, H NMR of similar naphthalenamine derivatives shows distinct aromatic proton shifts (δ 6.8–7.5 ppm) and amine proton signals (δ 2.8–3.5 ppm), while C NMR confirms the dihydronaphthalene backbone . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 143.1852 for 2-naphthalenamine) . Infrared (IR) spectroscopy identifies N–H stretching (~3400 cm) and aromatic C–C vibrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound in synthetic pathways?

- Methodological Answer: Density functional theory (DFT) calculations optimize molecular geometry and predict electronic properties. For example, comparing experimental Si NMR shifts with DFT-derived values validates hyperconjugative interactions in silicon-containing naphthalenamine analogs . Computational modeling also identifies regioselectivity in electrophilic substitution reactions, such as preferential amination at the 1-position due to steric and electronic effects .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer: Cross-validation using complementary techniques is critical. For instance, discrepancies in bond lengths between X-ray crystallography and DFT predictions may arise from crystal packing effects. Triangulating NMR coupling constants with X-ray torsion angles can clarify conformational dynamics . For diastereomeric mixtures, chiral chromatography paired with circular dichroism (CD) resolves stereochemical ambiguities .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of substituted this compound derivatives?

- Methodological Answer: Design of experiments (DoE) frameworks systematically test variables (temperature, pH, catalyst loading). For example, Pd/C catalyst optimization in hydrogenation reactions reduces over-reduction byproducts . Solvent polarity adjustments (e.g., switching from ethyl acetate to methanol) can suppress side reactions like oxidation . Kinetic studies using in-situ IR or Raman spectroscopy monitor intermediate formation .

Data Analysis and Interpretation

Q. How do steric and electronic effects influence the regioselectivity of functionalization in this compound derivatives?

- Methodological Answer: Hammett plots and frontier molecular orbital (FMO) analysis quantify substituent effects. For example, electron-donating groups (e.g., –CH) at the 5-position increase amine reactivity toward electrophiles due to enhanced nucleophilicity . Steric maps derived from X-ray data predict accessibility of reactive sites, such as hindered amination at the 8-position in bulky derivatives .

Experimental Design

Q. What safety protocols are critical when handling this compound, particularly for amine intermediates?

- Methodological Answer: Use inert atmospheres (N/Ar) to prevent oxidation of amine groups . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential carcinogenicity (e.g., β-naphthylamine analogs) . Waste management protocols must isolate amine-containing residues for professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.